Cas no 2680874-45-5 (Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate)

Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate is a cyclopentane-based compound featuring both an amino and ester functional group, along with a 4-chlorobenzyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the amino and ester groups allows for further derivatization, enabling applications in medicinal chemistry and drug discovery. The 4-chlorophenyl moiety may contribute to enhanced lipophilicity, potentially improving binding affinity in target interactions. Its well-defined stereochemistry and functional group compatibility make it a valuable building block for constructing complex molecular architectures. The compound is typically handled under standard laboratory conditions, ensuring practical utility in synthetic workflows.
Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate structure
2680874-45-5 structure
Product name:Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
CAS No:2680874-45-5
MF:C15H20ClNO2
Molecular Weight:281.777803421021
CID:6019843
PubChem ID:165910351

Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-705801
    • ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
    • 2680874-45-5
    • Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
    • インチ: 1S/C15H20ClNO2/c1-2-19-14(18)15(17)9-3-4-12(15)10-11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10,17H2,1H3
    • InChIKey: FVDCFMRWOIOPFU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC1CCCC1(C(=O)OCC)N

計算された属性

  • 精确分子量: 281.1182566g/mol
  • 同位素质量: 281.1182566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 315
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 52.3Ų

Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-705801-10.0g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
10.0g
$2762.0 2025-03-12
Enamine
EN300-705801-0.25g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
0.25g
$591.0 2025-03-12
Enamine
EN300-705801-0.1g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
0.1g
$565.0 2025-03-12
Enamine
EN300-705801-2.5g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
2.5g
$1260.0 2025-03-12
Enamine
EN300-705801-0.05g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
0.05g
$539.0 2025-03-12
Enamine
EN300-705801-1.0g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
1.0g
$642.0 2025-03-12
Enamine
EN300-705801-0.5g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
0.5g
$616.0 2025-03-12
Enamine
EN300-705801-5.0g
ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate
2680874-45-5 95.0%
5.0g
$1862.0 2025-03-12

Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate 関連文献

Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylateに関する追加情報

Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate: A Comprehensive Overview

Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate is a highly specialized compound with significant potential in the field of biomedicine. This molecule belongs to a class of compounds that have garnered considerable attention due to their diverse applications in drug discovery and development. Its unique structure, combining amino, cyclopentane, and carboxylate functionalities, positions it as a valuable asset in both academic research and industrial applications.

The compound's name itself is a treasure trove of information for researchers. Breaking it down, the ethyl group indicates the presence of an ethyl ester, which is often used to enhance the stability and bioavailability of carboxylic acids in pharmaceutical formulations. The cyclopentane ring suggests a five-membered cyclic structure, known for its rigidity and ability to maintain specific spatial arrangements, which are crucial in drug design. Furthermore, the 1-amino group attached to the cyclopentane ring introduces an amino functionality that can participate in various biochemical interactions, making it a versatile moiety for medicinal chemistry.

One of the most intriguing aspects of Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate is its (4-chlorophenyl)methyl substituent. The chloro group on the benzene ring adds an additional layer of complexity to the molecule, influencing both its physical properties and biological activity. This substitution not only enhances the compound's stability but also introduces a potential site for further functionalization, opening up possibilities for tailored drug designs.

Recent advancements in medicinal chemistry have highlighted the importance of compounds with such intricate structures in addressing unmet medical needs. For instance, research has shown that Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate exhibits promising activity as a matrix metalloproteinase (MMP) inhibitor, a class of enzymes implicated in various diseases, including cancer and inflammatory disorders. By inhibiting MMPs, this compound could potentially halt the progression of pathological conditions characterized by excessive extracellular matrix degradation.

Moreover, studies have explored the role of this compound in cancer therapy. Its ability to modulate cellular signaling pathways, particularly those involved in apoptosis and cell proliferation, positions it as a potential candidate for targeted therapies. Preclinical trials have demonstrated that Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate can effectively induce tumor cell death while sparing healthy cells, suggesting a favorable therapeutic index.

Another area of interest is the compound's potential in central nervous system (CNS) disorders. Its amino functionality and structural features make it a suitable candidate for investigating its effects on neurotransmitter systems, such as serotonin or dopamine pathways. This could pave the way for innovative treatments for conditions like depression, anxiety, and neurodegenerative diseases.

In addition to its therapeutic applications, Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate serves as a valuable tool in chemical biology. Its unique structure allows researchers to probe fundamental biological processes, such as protein-DNA interactions and enzyme mechanisms. By understanding these interactions, scientists can gain deeper insights into disease pathways and develop more effective interventions.

The synthesis of Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate is a testament to the advancements in organic chemistry. The molecule's complexity requires precise synthetic strategies, often involving multi-step reactions and careful control over reaction conditions. Recent developments in catalytic asymmetric synthesis have further enhanced the efficiency and selectivity of producing such compounds, making them more accessible for research purposes.

Looking ahead, the future of Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate is promising. Ongoing research is focused on optimizing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to improve its therapeutic efficacy. Additionally, efforts are underway to explore its potential in combination therapies, where it could synergize with other drugs to achieve enhanced clinical outcomes.

In conclusion, Ethyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate is a multifaceted compound with extensive applications in biomedicine. Its unique structure, combined with its demonstrated biological activity, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unravel its potential, this compound stands at the forefront of innovation in drug discovery and development.

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